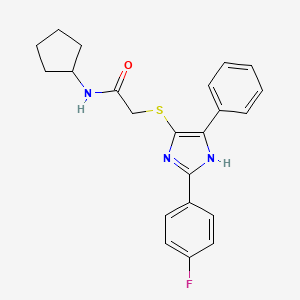

N-cyclopentyl-2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide

Description

N-cyclopentyl-2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide is a thioacetamide derivative featuring a central 1H-imidazole ring substituted at positions 2 and 5 with 4-fluorophenyl and phenyl groups, respectively. The imidazole’s position 4 is linked via a sulfur atom to an acetamide moiety, which is further substituted with a cyclopentyl group.

Properties

IUPAC Name |

N-cyclopentyl-2-[[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3OS/c23-17-12-10-16(11-13-17)21-25-20(15-6-2-1-3-7-15)22(26-21)28-14-19(27)24-18-8-4-5-9-18/h1-3,6-7,10-13,18H,4-5,8-9,14H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKJJADMHWENFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=C(NC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the imidazole ring, followed by the introduction of the fluorophenyl and cyclopentyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N-cyclopentyl-2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares core structural motifs with several analogs, differing primarily in substituents on the imidazole ring, acetamide group, or aryl moieties. Key comparisons are summarized in Table 1.

Table 1: Structural Comparison of N-cyclopentyl-2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide and Related Compounds

Substituent Effects on Physicochemical Properties

- Cyclopentyl vs.

- 4-Fluorophenyl vs. 3-Methoxyphenyl (Imidazole C2): The electron-withdrawing fluorine in the target compound contrasts with the electron-donating methoxy group in the benzodioxol derivative (), which could alter electronic density on the imidazole ring and impact binding interactions .

- Sulfonyl vs. Thio Linkages: The benzenesulfonyl group in introduces a polar sulfone moiety, whereas the target compound retains a thioether linkage, affecting solubility and redox stability .

Research Findings and Implications

Crystallographic and Computational Insights

- Tools like SHELX () and SIR97 () are critical for resolving the crystal structures of these compounds, enabling precise determination of substituent orientations and intermolecular interactions .

- The benzodioxol derivative () may exhibit distinct packing patterns due to its bulky substituents, as visualized using ORTEP-3 (), which provides graphical interfaces for crystallographic analysis .

Potential Pharmacological Relevance

- While direct activity data are unavailable, structural parallels to known bioactive imidazoles (e.g., ’s pyrazolyl-containing analog) suggest possible applications in kinase or protease inhibition. The fluorine atom in the target compound could enhance binding to hydrophobic pockets, as seen in fluorinated pharmaceuticals .

Biological Activity

N-cyclopentyl-2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide, also known as CP-183,535, is a compound that has garnered interest due to its biological activity, particularly as a selective antagonist of the neurokinin-1 (NK-1) receptor. This receptor plays a crucial role in pain and inflammation pathways by binding to substance P, a neuropeptide involved in these processes. The inhibition of this receptor by CP-183,535 presents potential therapeutic applications in pain management, cancer treatment, and mental health disorders.

Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C22H22FN3OS |

| Molecular Weight | 395.5 g/mol |

| CAS Number | 901257-99-6 |

| Solubility | Sparingly soluble in water; soluble in organic solvents |

| IUPAC Name | N-cyclopentyl-2-[[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |

CP-183,535 functions by blocking the NK-1 receptor's ability to bind substance P. This action inhibits the transmission of pain signals and has been linked to various biological activities:

- Analgesic Effects : Animal studies have demonstrated significant analgesic properties, suggesting its potential use in pain management therapies.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in various experimental models.

- Anti-tumor Properties : Preliminary studies indicate that CP-183,535 may inhibit tumor growth in certain cancer models.

Case Studies and Experimental Data

-

Analgesic Activity :

- In a study involving rodent models of acute pain, CP-183,535 demonstrated a dose-dependent reduction in pain responses, comparable to standard analgesics .

-

Anti-inflammatory Effects :

- Research highlighted that administration of CP-183,535 significantly decreased levels of pro-inflammatory cytokines in models of arthritis .

- Cancer Treatment Potential :

Toxicity and Safety

The compound is primarily intended for research purposes and has not been approved for human therapeutic applications. Toxicological evaluations indicate that while CP-183,535 exhibits potent biological activity, further studies are necessary to fully understand its safety profile and potential side effects.

Current State of Research

Ongoing research continues to explore the full range of biological activities associated with CP-183,535. Investigations are focusing on its mechanisms in neurobiology and oncology, with an emphasis on developing more effective therapeutic strategies for managing pain and treating cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.